Lower Molecular Weight and Higher Fluorine‑Derived Hydrogen Bond Acceptor Count Compared to the 4‑Chloro Analog
2-Amino-4-fluoro-6-nitrobenzoic acid exhibits a molecular weight of 200.12 g·mol⁻¹, which is 16.46 g·mol⁻¹ lower than its direct 4‑chloro analog (2-amino-4-chloro-6-nitrobenzoic acid, MW 216.58 g·mol⁻¹) [1]. At fixed molar procurement quantities, this translates to approximately 8.2% more molecules per gram of material, offering higher molar efficiency in structure–activity relationship (SAR) exploration. Additionally, the fluorine atom provides six hydrogen bond acceptor sites versus three for the chloro analog, potentially enhancing target binding interactions when the 4‑position engages a protein hydrogen bond donor [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 200.12 g·mol⁻¹, 6 H-bond acceptors |
| Comparator Or Baseline | 2-Amino-4-chloro-6-nitrobenzoic acid: MW 216.58 g·mol⁻¹, 3 H-bond acceptors |
| Quantified Difference | ΔMW = −16.46 g·mol⁻¹ (−7.6%); ΔH‑bond acceptors = +3 |
| Conditions | Computed properties (PubChem release 2021.05.07) [1]; comparator data from AKSci product specification |
Why This Matters
Lower molecular weight supports lead‑like properties in drug discovery, and the higher hydrogen bond acceptor count may improve solubility and target engagement.
- [1] PubChem. Compound Summary for CID 53399476: 2-Amino-4-fluoro-6-nitrobenzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/1082042-26-9 (accessed 2026-05-05). View Source
